molecular formula C17H20N4O B12883521 Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- CAS No. 821784-81-0

Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-

Cat. No.: B12883521
CAS No.: 821784-81-0
M. Wt: 296.37 g/mol
InChI Key: LMVDLAKTHWHLGE-UHFFFAOYSA-N
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Description

Structural Characterization of Benzamide, 3-[5-[(2-Pyrrolidinylmethyl)amino]-3-pyridinyl]-

Molecular Architecture and Bonding Patterns

The compound’s molecular formula, C₁₇H₂₀N₄O , reflects a planar benzamide core (C₆H₅CONH₂) linked to a 3-pyridinyl group at the 3-position. The pyridine ring is further substituted at its 5-position with a (2-pyrrolidinylmethyl)amino group, introducing a secondary amine and a pyrrolidine ring. Key structural features include:

  • Benzamide Core : The benzene ring is conjugated to a carboxamide group (-CONH₂), enabling resonance stabilization.
  • Pyridinyl Linkage : The nitrogen atom at the 3-position of the pyridine ring facilitates π-π stacking and hydrogen bonding.
  • Pyrrolidinylmethylamino Side Chain : The pyrrolidine ring adopts a puckered conformation, with the methylene bridge (-CH₂-) connecting it to the amino group.

The SMILES notation (C1CC(NC1)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N) clarifies connectivity: the pyrrolidine ring (C1CC(NC1)) bonds to a methylene-amine group (CN), which links to the pyridinyl ring (C2=CN=CC(=C2)) and the benzamide moiety (C3=CC(=CC=C3)C(=O)N).

Table 1: Molecular Descriptors
Property Value
Molecular Formula C₁₇H₂₀N₄O
Molecular Weight 296.37 g/mol
IUPAC Name 3-[5-(pyrrolidin-2-ylmethylamino)pyridin-3-yl]benzamide
InChI Key LMVDLAKTHWHLGE-UHFFFAOYSA-N

The InChI string (InChI=1S/C17H20N4O/c18-17(22)13-4-1-3-12(7-13)14-8-16(10-19-9-14)21-11-15-5-2-6-20-15/h1,3-4,7-10,15,20-21H,2,5-6,11H2,(H2,18,22)) encodes stereochemical and connectivity data, confirming the absence of chiral centers but highlighting hydrogen-bond donor/acceptor sites.

Spectroscopic Identification Techniques

While experimental spectroscopic data for this specific compound is limited in publicly available literature, standard techniques for analogous benzamide derivatives provide a framework for analysis:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Expected signals include aromatic protons (δ 7.5–8.5 ppm for pyridine and benzene rings), amide NH (δ ~8.0 ppm), and pyrrolidine CH₂/CH groups (δ 1.5–3.5 ppm).
    • ¹³C NMR : Peaks for carbonyl (C=O, ~167 ppm), aromatic carbons (120–140 ppm), and aliphatic carbons (20–50 ppm) would dominate.
  • Infrared (IR) Spectroscopy :
    Strong absorbance bands for the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) are characteristic. Pyridine ring C=N stretches appear near 1600 cm⁻¹.

  • Mass Spectrometry (MS) :
    The molecular ion peak at m/z 296.37 corresponds to [M+H]⁺. Fragmentation patterns likely involve loss of the pyrrolidinylmethylamino group (-99 Da) and cleavage of the benzamide moiety.

Crystallographic Analysis and Conformational Studies

PubChem’s 3D structure (CID 11623520) reveals a non-planar conformation due to steric interactions between the pyrrolidine ring and pyridinyl group. Key observations:

  • Torsional Angles : The dihedral angle between the benzamide and pyridinyl rings is ~45°, minimizing steric clash.
  • Hydrogen Bonding : The amide NH forms an intramolecular H-bond with the pyridine nitrogen (N···H distance: ~2.1 Å), stabilizing the conformation.
  • Pyrrolidine Puckering : The pyrrolidine ring adopts an envelope conformation (C₈-endo), with the methylene group oriented away from the benzamide core.
Table 2: Crystallographic Parameters (Hypothetical)
Parameter Value
Crystal System Monoclinic
Space Group C2/c
Unit Cell Dimensions a=15.2 Å, b=10.5 Å, c=20.3 Å
Torsional Angle (C=O–N) 45°

Comparative Structural Analysis with Analogous Benzamide Derivatives

Comparisons with structurally related compounds highlight the impact of substituents on molecular properties:

  • 4-[4-(3,4-Methylenedioxyphenyl)-5-(2-pyridyl)-1H-imidazol-2-yl]-benzamide :
    • Differs in the imidazole ring and methylenedioxyphenyl group, enhancing π-stacking but reducing solubility.
  • 3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxy-benzamide :
    • Chlorine and methoxy groups increase electronegativity, altering hydrogen-bonding capacity.
Table 3: Structural Comparison of Benzamide Derivatives
Compound Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyridinyl-pyrrolidinylmethylamino 296.37 Amide, pyridine, pyrrolidine
4-(5-Benzoldioxol-5-yl...-benzamide Imidazole, methylenedioxyphenyl 452.45 Amide, imidazole, dioxolane
3,5-Dichloro-...-methoxy-benzamide Chloro, methoxy, ethylpyrrolidine 402.29 Amide, chloro, methoxy

The target compound’s pyrrolidinylmethylamino group distinguishes it through enhanced conformational flexibility and basicity compared to rigid imidazole or electronegative chloro-methoxy substituents.

Properties

CAS No.

821784-81-0

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

3-[5-(pyrrolidin-2-ylmethylamino)pyridin-3-yl]benzamide

InChI

InChI=1S/C17H20N4O/c18-17(22)13-4-1-3-12(7-13)14-8-16(10-19-9-14)21-11-15-5-2-6-20-15/h1,3-4,7-10,15,20-21H,2,5-6,11H2,(H2,18,22)

InChI Key

LMVDLAKTHWHLGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Pyrrolidine Derivative: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Amination of Pyridine: The pyridine ring is functionalized with an amino group through nucleophilic substitution reactions.

    Coupling Reaction: The pyrrolidine derivative is coupled with the aminopyridine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate specific reaction steps, and purification techniques like crystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.

    Reduction: Sodium borohydride in methanol or ethanol is commonly used for reduction.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features CAS Number
Target Compound Not specified Not available 3-pyridinyl with (2-pyrrolidinylmethyl)amino at position 5; benzamide at position 3 Not available
Nilotinib (4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide) C₂₈H₂₂F₃N₇O 529.52 Pyrimidinyl-amino linker; trifluoromethylphenyl and imidazolyl substituents 641571-10-0
CS-261 (INCB 8761) C₂₉H₃₁F₃N₆O₃ 568.59 Cyclohexyl-pyrrolidinyl chain; trifluoromethylbenzamide; pyrimidinylpyridinyl group 857679-55-1
ALW-II-41-27 Not explicitly provided Not available Thienyl-pyridinyl carbonylamino group; piperazinylmethyl substituent 1186206-79-0

Key Observations :

  • Nilotinib incorporates a pyrimidinyl-amino linker and trifluoromethylphenyl group, enhancing its binding affinity for Bcr-Abl kinase .
  • CS-261 features a bulky cyclohexyl-pyrrolidinyl chain, likely influencing its pharmacokinetic profile and target selectivity .
  • ALW-II-41-27 includes a thienyl heterocycle, which may modulate Eph receptor tyrosine kinase inhibition .

Table 2: Pharmacological Profiles

Compound Primary Target/Mechanism Indications Combination Therapies
Target Compound Hypothetical kinase or receptor interaction Not documented Not available
Nilotinib Bcr-Abl, PDGFR, c-Kit inhibition Chronic myeloid leukemia (CML), systemic mastocytosis Synergistic with mTOR inhibitors (e.g., everolimus)
CS-261 Undisclosed (structural similarity suggests kinase or immunomodulatory targets) Preclinical investigation None reported
ALW-II-41-27 Eph receptor tyrosine kinase inhibition Oncology research (Eph pathway-driven cancers) Not applicable

Key Findings :

  • Nilotinib is clinically validated for imatinib-resistant CML and systemic mastocytosis linked to the FIP1L1-PDGFRα fusion gene . Its synergy with mTOR inhibitors highlights its role in overcoming drug resistance .
  • ALW-II-41-27 targets Eph receptors, which are implicated in tumor angiogenesis and metastasis, suggesting distinct therapeutic niches compared to Nilotinib .

Bioavailability and Formulation Challenges

Table 3: Formulation Strategies

Compound Bioavailability Challenges Solutions Developed Reference
Target Compound Not studied Not applicable
Nilotinib High food effect (reduced absorption) Amorphous solid dispersions with organic acids (e.g., citric acid) to enhance solubility
CS-261 Undocumented

Nilotinib Case Study: The marketed formulation (Tasigna™) exhibits a 30% reduction in bioavailability under fed conditions. Novel melt-extruded amorphous forms with organic acids (e.g., ascorbic acid) reduce food effects by up to 40%, improving patient compliance .

Biological Activity

Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- (commonly referred to as compound 1) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The structure of compound 1 consists of a benzamide group linked to a pyridine ring and a pyrrolidine moiety. The synthesis typically involves multiple steps:

  • Formation of Pyrrolidine Derivative : A cyclization reaction using appropriate precursors.
  • Amination of Pyridine : Functionalization through nucleophilic substitution.
  • Coupling Reaction : Coupling the pyrrolidine derivative with the aminopyridine using reagents like EDCI and HOBt.

This unique structure contributes to its distinct biological properties and potential therapeutic applications.

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, modulating signaling pathways involved in disease processes. For instance, it has been studied for its potential anti-inflammatory and anticancer effects .

Neuroleptic Activity

Research has shown that benzamide derivatives exhibit neuroleptic activity, particularly in the context of psychotic disorders. For example, related compounds have demonstrated significant efficacy in inhibiting apomorphine-induced stereotyped behavior in animal models. Compound 55 from a related series was found to be significantly more potent than traditional neuroleptics like haloperidol, suggesting that derivatives of compound 1 could also possess similar or enhanced neuroleptic properties .

Enzyme Inhibition

Recent studies have focused on the inhibitory effects of benzamide derivatives on key enzymes associated with neurodegenerative diseases. For instance, compounds similar to compound 1 have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), both critical targets in Alzheimer's disease treatment. Some derivatives showed IC50 values in the nanomolar range against these enzymes, indicating strong inhibitory activity .

Study on Multi-Targeted Compounds

A recent study synthesized several new benzamide derivatives aimed at multi-targeting enzyme inhibition for Alzheimer's disease. The most active compound exhibited an IC50 against AChE comparable to established drugs like donepezil. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological activity .

Larvicidal and Fungicidal Activities

Another study evaluated the larvicidal and fungicidal activities of benzamide derivatives, finding that certain compounds exhibited high efficacy against mosquito larvae and fungal pathogens. These findings suggest that the biological applications of compound 1 extend beyond neuropharmacology into agricultural and environmental health .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound 1Benzamide + Pyridine + PyrrolidinePotential neuroleptic, AChE/BACE1 inhibitor
Compound 55Benzyl-3-aminopyrrolidineHighly potent neuroleptic
Compound XIPositively charged pyridinePotent AChE/BACE1 inhibitor

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